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Compound of Interest

Compound Name: (R)-(-)-Metalaxyl-Dé6

Cat. No.: B15139974

(R)-(-)-Metalaxyl-D6 is a deuterated analog of the R-enantiomer of metalaxyl, a widely used
phenylamide fungicide. In the realm of scientific research, its primary and critical application is
as an internal standard for the precise quantification of metalaxyl and its enantiomers in
complex matrices. This technical guide provides an in-depth overview of its use, complete with
experimental protocols and data for researchers, scientists, and drug development
professionals.

Core Application: An Internal Standard in
Quantitative Analysis

Due to its structural similarity and identical chromatographic behavior to the non-deuterated
(R)-(-)-metalaxyl (also known as mefenoxam), (R)-(-)-Metalaxyl-D6 is the ideal internal
standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and
liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its slightly higher mass, due
to the six deuterium atoms, allows it to be distinguished from the native analyte by the mass
spectrometer, while co-eluting chromatographically. This co-elution is crucial for correcting
variations in sample preparation, injection volume, and instrument response, thereby ensuring
high accuracy and precision in quantitative studies.

The use of a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is particularly
important in residue analysis of food products, environmental samples (soil and water), and
biological tissues, where matrix effects can significantly impact the analytical results.
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Physicochemical Properties and Data

A summary of the key physicochemical properties of (R)-(-)-Metalaxyl-D6 is presented below.

Property Value

methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-

methoxyacetyl)-D-alaninate

Formal Name

CAS Number 1398112-32-7

Molecular Formula C15H15DsNOa4

Formula Weight 285.4 g/mol

Purity >99% deuterated forms (di-de)
Formulation Typically a solution in acetonitrile

Experimental Protocols

The following sections detail a typical workflow for the analysis of metalaxyl in a vegetable
matrix using (R)-(-)-Metalaxyl-D6 as an internal standard. The most common sample
preparation method is the QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
protocol.

Sample Preparation: QUEChERS Protocol

e Homogenization: Weigh 10-15 g of a representative sample of the vegetable matrix into a
blender and homogenize until a uniform consistency is achieved.

» Extraction:
o Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
o Add 10 mL of acetonitrile.

o Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 internal standard
solution (e.g., 100 pL of a 1 pg/mL solution). The exact concentration should be optimized
based on the expected analyte concentration and instrument sensitivity.
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o Add the QUEChERS extraction salts (e.g., 4 g MgSOa, 1 g NaCl, 1 g sodium citrate, 0.5 g
disodium citrate sesquihydrate).

o Cap the tube and shake vigorously for 1 minute.

o Centrifuge at 23000 x g for 5 minutes.

o Dispersive Solid-Phase Extraction (dSPE) Cleanup:

o Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube
containing a cleanup sorbent (e.g., 900 mg MgSOa4, 150 mg primary secondary amine -
PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.

o Vortex for 30 seconds.
o Centrifuge at 23000 x g for 5 minutes.
e Final Extract Preparation:

o Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 um
syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS method for the analysis of
metalaxyl. These parameters should be optimized for the specific instrument being used.
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Parameter

Recommended Conditions

LC Column

C18 reversed-phase column (e.g., 100 mm x 2.1

mm, 1.8 um)

Mobile Phase A

Water with 0.1% formic acid and 5 mM

ammonium formate

Mobile Phase B

Methanol with 0.1% formic acid

Flow Rate 0.3 mL/min
Injection Volume 5pL
Column Temperature 40 °C

lonization Mode

Electrospray lonization (ESI), Positive

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 10
8.0 95
10.0 95
10.1 10
12.0 10

Mass Spectrometry Parameters (MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]*) is

selected in the first quadrupole, fragmented in the collision cell, and specific product ions are

monitored in the third quadrupole.
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Compound Precursor lon (m/z) Productlon1(m/z) Productlon 2 (m/z)
Metalaxyl / (R)-(-)-
yHR-0) 280.1 220.1 192.1
Metalaxyl
(R)-(-)-Metalaxyl-D6 286.1 226.1 198.1

Note: The MRM transitions for the deuterated standard are shifted by +6 m/z units due to the
six deuterium atoms. These are predicted transitions and should be confirmed and optimized

on the specific mass spectrometer being used.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of
metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.
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Sample Preparation (QUEChERS)
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Experimental workflow for metalaxyl quantification.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15139974?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

(R)-(-)-Metalaxyl-D6 serves as an indispensable tool for researchers requiring accurate and
reliable quantification of metalaxyl and its enantiomers. Its use as an internal standard,
particularly in conjunction with robust sample preparation techniques like QUEChERS and
sensitive analytical platforms like LC-MS/MS, enables the generation of high-quality data
essential for food safety, environmental monitoring, and pharmacokinetic studies. The detailed
protocols and data provided in this guide offer a solid foundation for the development and
validation of analytical methods incorporating this valuable stable isotope-labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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